N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-methoxybenzamide
Descripción
N-[3-(1,3-Benzodioxol-5-yl)-4-oxochromen-2-yl]-3-methoxybenzamide is a synthetic small molecule characterized by a chromen-4-one (coumarin) core fused with a 1,3-benzodioxole moiety and substituted with a 3-methoxybenzamide group. Crystallographic validation (via SHELX software) and spectroscopic characterization (NMR, IR, MS) are standard for confirming its structure .
Propiedades
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO6/c1-28-16-6-4-5-15(11-16)23(27)25-24-21(14-9-10-19-20(12-14)30-13-29-19)22(26)17-7-2-3-8-18(17)31-24/h2-12H,13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALSYVGEGIOTDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-methoxybenzamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 415.39488 g/mol. Its structure features a benzodioxole moiety, which is known for its diverse biological activities, particularly in cancer research.
Interaction with Tubulin
One of the key biological activities of N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-methoxybenzamide involves its interaction with tubulin, a critical protein in the cytoskeleton responsible for cell division. The compound modulates microtubule dynamics by either suppressing tubulin polymerization or stabilizing microtubule structures. This modulation can lead to mitotic blockade and subsequent apoptosis in cancer cells.
Apoptotic Pathways
The compound induces apoptosis through various signaling pathways. It has been shown to influence gene expression related to apoptosis and cell cycle regulation. For instance, it can activate caspases and alter the expression of pro-apoptotic and anti-apoptotic proteins, thereby promoting cell death in malignant cells .
In Vitro Studies
In vitro studies have demonstrated that N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-methoxybenzamide exhibits anti-proliferative effects against several cancer cell lines. The compound was tested against various types of cancer cells using MTT assays to evaluate its efficacy:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | < 1 |
| Molm-13 (Leukemia) | 5.7 |
| NB4 (Leukemia) | 2.8 |
| 4T1 (Breast Cancer) | < 1 |
These results indicate that the compound has a strong selective toxicity towards cancer cells compared to normal cells .
Case Studies
A notable case study involved the administration of N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-methoxybenzamide in tumor-bearing mice. The treatment resulted in significant tumor regression without observable damage to surrounding healthy tissues. This highlights the compound's potential as a therapeutic agent in oncology .
Safety and Toxicology
Preliminary toxicological assessments suggest that N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-methoxybenzamide exhibits a favorable safety profile at therapeutic doses. Further studies are needed to fully evaluate its long-term effects and safety in clinical settings.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several derivatives, differing primarily in substituents and core scaffolds. Key comparisons include:
*Calculated based on molecular formulas.
Key Observations:
- Chromenone vs. Benzamide Core: The chromen-4-one core in the target compound introduces extended π-conjugation, which may enhance UV absorption and fluorescence properties compared to simpler benzamide derivatives .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The benzodioxole and methoxy groups likely increase logP compared to non-substituted analogs, improving membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
